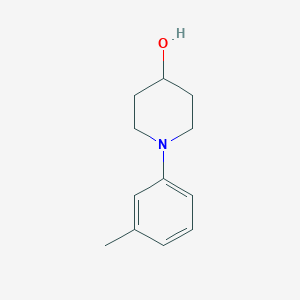

1-(3-Methylphenyl)piperidin-4-ol

Description

Contextualizing Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the fields of medicinal chemistry and organic synthesis. nih.gov This scaffold is a ubiquitous feature in a vast array of pharmaceuticals and naturally occurring alkaloids, underscoring its importance in drug design and development. nih.govdrugbank.com Piperidine derivatives are integral to more than twenty classes of therapeutic agents, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. drugbank.com The prevalence of this structure is due to its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing membrane permeability, metabolic stability, and receptor binding affinity. nih.gov

In synthetic chemistry, the formation of the piperidine ring is a fundamental challenge that has been addressed through numerous methodologies, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and multi-component reactions. nih.gov The development of stereoselective methods to produce specifically substituted piperidines is a key focus, as the spatial arrangement of substituents dramatically affects biological activity. nih.gov Well-known compounds like methylphenidate (Ritalin), a treatment for ADHD, feature a piperidine core, highlighting the scaffold's role in creating effective central nervous system (CNS) agents. wikipedia.org The versatility of the piperidine nucleus allows it to serve both as a direct pharmacophore that interacts with biological targets and as a structural framework to orient other functional groups in the optimal three-dimensional space for therapeutic effect. google.com

Rationale for Investigating 1-(3-Methylphenyl)piperidin-4-ol as a Research Target

The investigation of this compound is driven by a rational drug design approach that combines two key structural components: the N-aryl-piperidin-4-ol core and the 3-methylphenyl substituent. The N-aryl-4-hydroxypiperidine framework is a well-established pharmacophore found in numerous biologically active compounds, particularly those targeting the central nervous system. nih.govacs.org The hydroxyl group at the 4-position can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with protein targets, while the N-aryl substitution allows for extensive exploration of structure-activity relationships.

The addition of a 3-methylphenyl group to the piperidine nitrogen is a deliberate strategy to modulate the compound's physicochemical and pharmacological properties. The methyl group can influence factors such as lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, its placement at the meta position of the phenyl ring can alter the molecule's electronic properties and steric profile, potentially leading to selective interactions with specific receptor subtypes. The use of the 3-methylphenyl moiety is a known tactic in medicinal chemistry to fine-tune a compound's activity and explore new chemical space. drugbank.comgoogle.com Therefore, the synthesis and study of this compound are based on the hypothesis that the unique combination of these structural features could yield novel compounds with desirable therapeutic activities, making it a logical target for screening in drug discovery programs.

Overview of Key Research Areas Pertaining to this compound

While specific, peer-reviewed literature focusing exclusively on the biological activities of this compound is not widely available, its importance in academic and industrial research is evidenced by its inclusion in numerous patents. nih.govuni.lu This suggests that the primary research area for this compound is its use as a key building block or intermediate in the synthesis of more complex molecules for pharmaceutical applications.

Based on the broader classes of N-aryl piperidine and 4-hydroxypiperidine (B117109) derivatives, several potential research areas for this compound and its derivatives can be identified:

Central Nervous System (CNS) Agents: The N-aryl piperidine scaffold is a classic template for CNS-active drugs. Research on analogous structures suggests that derivatives of this compound could be investigated for analgesic, antipsychotic, or antidepressant properties. google.comgoogle.com

Anticancer Therapeutics: Recent studies have explored piperidine-containing compounds as potential anticancer agents. nih.gov The this compound scaffold could be used to design novel compounds for evaluation against various cancer cell lines, targeting pathways such as apoptosis. nih.gov

Metabolic Disorders: Some N-aryl piperidine derivatives have been investigated for the treatment of metabolic disorders, including type 2 diabetes and obesity, by targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). google.com This presents another potential therapeutic avenue for compounds derived from this scaffold.

Combinatorial Chemistry and Drug Discovery: Given its straightforward structure combining two important pharmacophoric elements, this compound is an ideal starting point for the creation of compound libraries. By modifying the hydroxyl group or adding substituents to the phenyl ring, researchers can generate a diverse set of molecules for high-throughput screening against a wide range of biological targets.

Chemical Data for this compound

Data sourced from PubChem CID 82075640. nih.govuni.lu

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)13-7-5-12(14)6-8-13/h2-4,9,12,14H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWADYROGRQDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226190-49-3 | |

| Record name | 1-(3-methylphenyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 1 3 Methylphenyl Piperidin 4 Ol

Retrosynthetic Analysis and Design Principles

Precursor Compounds and Starting Materials for 1-(3-Methylphenyl)piperidin-4-ol Synthesis

The primary starting materials for the synthesis of this compound are derived from the retrosynthetic analysis. These include an aromatic amine and a cyclic ketone.

A common and commercially available starting material for the aromatic component is m-toluidine (B57737) (3-methylaniline). For the piperidine (B6355638) component, 1-Boc-4-piperidone is a frequently employed precursor. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen serves to activate the piperidine ring for subsequent deprotection and potential derivatization. An alternative is the use of unprotected piperidin-4-one , though this can sometimes lead to side reactions.

| Precursor Compound | Chemical Structure | Role in Synthesis |

| m-Toluidine | C₇H₉N | Source of the 3-methylphenyl moiety |

| 1-Boc-4-piperidone | C₁₀H₁₇NO₃ | Piperidin-4-one equivalent with a protecting group |

| Piperidin-4-one | C₅H₉NO | Cyclic ketone for piperidine ring formation |

Reaction Mechanisms and Conditions for Core Structure Formation

The formation of the this compound core structure is typically achieved through nucleophilic substitution or reductive amination methodologies.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution of an unactivated aryl halide by piperidin-4-ol is challenging, a more common approach involves the reaction of an activated aryl species with piperidin-4-ol or a protected precursor. However, for the synthesis of this compound, reductive amination is generally the more efficient and widely used method.

Reduction Methodologies

Reductive amination is a cornerstone for the synthesis of this compound. researchgate.net This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from the condensation of m-toluidine and a piperidin-4-one derivative, followed by in-situ reduction.

A typical procedure involves the reaction of m-toluidine with 1-Boc-4-piperidone in the presence of a reducing agent. The choice of reducing agent is critical to selectively reduce the C=N double bond of the intermediate without affecting the carbonyl group of the starting material or other functional groups. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reducing agent commonly used for this purpose. nih.gov The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature.

Following the reductive amination, the Boc protecting group can be readily removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM, to yield the final product, this compound.

| Reaction | Reactants | Reagents & Conditions | Product |

| Reductive Amination | m-Toluidine, 1-Boc-4-piperidone | Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Room Temperature | 1-Boc-1-(3-methylphenyl)piperidin-4-ol |

| Deprotection | 1-Boc-1-(3-methylphenyl)piperidin-4-ol | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | This compound |

Derivatization and Functionalization of this compound

The presence of a secondary amine in the piperidine ring of this compound allows for a variety of functionalization reactions, enabling the synthesis of a diverse library of derivatives.

Modifications at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a nucleophilic center that can readily undergo alkylation and acylation reactions.

N-Alkylation: The introduction of alkyl groups at the piperidine nitrogen can be achieved by reacting this compound with an appropriate alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of base and reaction conditions can be optimized to favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation: Acyl groups can be introduced by treating this compound with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine (B92270). This reaction is typically carried out in an aprotic solvent such as dichloromethane at or below room temperature. This modification is useful for the synthesis of amides with varied functionalities.

| Modification | Reagent Type | General Conditions |

| N-Alkylation | Alkyl halide (R-X) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF) |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM) |

Transformations of the Hydroxyl Group

The secondary hydroxyl group at the C-4 position of the piperidine ring is a key functional handle for introducing molecular diversity. This group readily undergoes several classical transformations, including esterification, etherification, and oxidation, allowing for the synthesis of a wide array of derivatives.

Esterification: The hydroxyl group can be acylated to form esters. For instance, treatment with acid anhydrides, such as propionic acid anhydride, in the presence of a base like pyridine, would yield the corresponding propionyloxy derivative google.com. This reaction is analogous to the synthesis of intermediates for potent analgesics google.comresearchgate.net.

Etherification: The formation of ethers is another common transformation. This can be achieved under standard Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide.

Oxidation: Oxidation of the secondary alcohol furnishes the corresponding ketone, 1-(3-methylphenyl)piperidin-4-one. This ketone is a valuable intermediate in its own right, serving as a precursor for the synthesis of various biologically active molecules, including 4-aminopiperidine (B84694) derivatives and spirocyclic compounds googleapis.com. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more modern methods. The resulting ketone can then be used in further reactions, such as reductive amination or Grignard additions, to create more complex structures.

| Transformation | Reagents & Conditions | Product Type | Potential Utility |

|---|---|---|---|

| Esterification | Acid Anhydride (e.g., Propionic Anhydride), Pyridine | 4-Acyloxypiperidine | Analgesic Intermediates google.com |

| Etherification | 1. NaH; 2. Alkyl Halide (e.g., R-Br) | 4-Alkoxypiperidine | Modulation of Physicochemical Properties |

| Oxidation | PCC, DMP, or Swern Oxidation | Piperidin-4-one | Intermediate for Aminopiperidines, Spirocycles googleapis.com |

Aromatic Ring Functionalization and Substitution Patterns

Functionalization of the 3-methylphenyl (m-tolyl) ring of this compound can be approached in two primary ways: by direct modification of the intact molecule or by employing pre-functionalized starting materials in the synthesis.

Direct electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on the m-tolyl ring is theoretically possible. However, the piperidine nitrogen, being a Lewis base, can coordinate with the Lewis acid catalysts often required for these reactions, potentially complicating the reaction outcome. Furthermore, the directing effects of the methyl group (ortho, para-directing) and the piperidinyl group would lead to a mixture of isomers.

A more controlled and common strategy involves the synthesis of the piperidine scaffold using an aniline (B41778) derivative that already contains the desired substituents on the aromatic ring. This approach provides unambiguous control over the substitution pattern. For example, synthesizing a piperidine from a halogenated or nitrated m-toluidine would yield a product with a defined functional group on the aromatic ring, which could then be used in subsequent cross-coupling or reduction reactions.

| Desired Substitution Pattern | Synthetic Approach | Example Starting Material | Rationale |

|---|---|---|---|

| 4-Fluoro-3-methylphenyl | Synthesis from substituted aniline | 4-Fluoro-3-methylaniline | Provides regiochemical control; avoids issues with direct fluorination. |

| 5-Nitro-3-methylphenyl | Synthesis from substituted aniline | 5-Methyl-3-nitroaniline | Introduces a versatile nitro group for further transformations (e.g., reduction to amine). |

| 4-Bromo-3-methylphenyl | Synthesis from substituted aniline | 4-Bromo-3-methylaniline | Installs a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

Stereochemical Control and Diastereoselectivity in Synthesis

The synthesis of substituted piperidines where new stereocenters are formed requires careful control to achieve the desired diastereomer. For analogs of this compound with additional substituents on the piperidine ring (e.g., at the C-2 or C-3 position), diastereoselectivity becomes crucial.

Several strategies have been developed for the diastereoselective synthesis of substituted piperidines. acs.org One powerful method involves controlling the sequence of synthetic operations. For instance, the reduction of a ketone precursor can be influenced by existing adjacent substituents. A substituent at the C-2 position can create what is known as pseudo-allylic strain (A1,3 strain) when the nitrogen is acylated, directing incoming reagents to a specific face of the molecule. acs.org By carefully choosing the order of reduction and N-functionalization, one can selectively access either the cis or trans diastereomer. acs.org

Another advanced method involves a gold-catalyzed cyclization of N-homopropargyl amides, which proceeds with high diastereoselectivity to form cyclic imidates. nih.gov These intermediates can then be reduced in a one-pot sequence to yield highly substituted piperidin-4-ols with excellent stereocontrol. nih.gov Furthermore, light-mediated epimerization techniques have emerged as a way to convert a less stable, kinetically-favored diastereomer into the more thermodynamically stable one, providing an additional layer of stereochemical control. escholarship.org

| Synthetic Method | Key Principle | Stereochemical Outcome | Reference |

|---|---|---|---|

| Sequential Reduction/Functionalization | Exploiting A1,3 strain in N-acylated piperidines | Access to both cis and trans diastereomers by altering reaction sequence | acs.org |

| Gold-Catalyzed Cyclization | Cyclization of N-homopropargyl amides followed by reduction | Excellent diastereoselectivity in ring formation | nih.gov |

| Photoredox-Mediated Epimerization | Light-mediated conversion of a contra-thermodynamic isomer to the more stable form | High diastereomeric ratios (>95:5) for the thermodynamically favored product | escholarship.org |

Multicomponent Reaction (MCR) Approaches for Piperidine Scaffolds

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecular scaffolds like piperidines. nih.gov These reactions are particularly valuable in medicinal chemistry for rapidly generating libraries of diverse compounds.

The Petasis Borono–Mannich (PBM) reaction is a prominent MCR for synthesizing substituted amines. researchgate.net A hypothetical PBM approach to a derivative of this compound could involve the one-pot reaction of m-toluidine, a suitable carbonyl compound (such as a protected 4-oxopiperidine derivative or a precursor that forms the ring in situ), and a boronic acid. This method is known for its operational simplicity and broad substrate scope. researchgate.net

Other MCRs, such as the Ugi and Passerini reactions, are also powerful tools for building complex molecules and have been adapted for synthesizing heterocyclic structures. nih.gov For instance, an Ugi four-component reaction could theoretically be designed to assemble a piperidine precursor from an amine, an aldehyde, a carboxylic acid, and an isocyanide, which could then be cyclized to the desired piperidine ring. nih.gov These MCR strategies represent a modern, modular approach to constructing the piperidine core, allowing for significant structural variation. nih.gov

| MCR Type | Components | General Product | Advantage |

|---|---|---|---|

| Petasis Borono–Mannich | Amine, Carbonyl, Boronic Acid | Substituted Amines | Operational simplicity, broad scope researchgate.net |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High complexity from simple precursors nih.gov |

| Radical (4+2) Cycloaddition | Azetidine, Alkene | Polysubstituted Piperidines | Access to dense substitution patterns nih.gov |

Structure Activity Relationship Sar Studies of 1 3 Methylphenyl Piperidin 4 Ol Analogues

Molecular Design Principles for Modulating Biological Activity

The design of analogues of 1-(3-Methylphenyl)piperidin-4-ol is guided by fundamental principles aimed at systematically probing and enhancing their interaction with biological targets. A key strategy involves modifying the core scaffold to explore the spatial and electronic requirements of the receptor binding pocket. This includes introducing a variety of substituents at different positions on both the phenyl and piperidine (B6355638) rings to map out the SAR.

A prevalent approach is the use of bioisosteric replacements, where functional groups are swapped with others that have similar physical or chemical properties. This can lead to improvements in potency, selectivity, and pharmacokinetic profiles. For instance, modifying the piperidine ring with one- or two-carbon bridges for conformational control is a systematic chemical approach that can be adapted to various pharmaceutical classes. nih.gov The goal is to create more rigid structures that can lock the molecule into a bioactive conformation, potentially increasing affinity for the target receptor.

Furthermore, the "escape from flatland" concept, which advocates for more saturated and three-dimensional structures, has been successfully applied in drug development. nih.gov This principle suggests that molecules with greater three-dimensionality are more likely to interact favorably with the complex, three-dimensional binding sites of proteins. nih.gov The synthesis of spirocyclic structures is one manifestation of this approach, aiming to enhance biological activity. nih.gov

Impact of Substituent Effects on Receptor Affinity and Selectivity

The affinity and selectivity of this compound analogues for their biological targets are profoundly influenced by the nature and position of various substituents. These effects can be broadly categorized into modifications of the aromatic ring, the piperidine ring, and the influence of the hydroxyl group.

Aromatic Ring Substitution and Electronic Effects

Substituents on the aromatic ring can significantly alter the electronic properties of the molecule, thereby influencing its interaction with the receptor. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic ring, affecting its reactivity and binding affinity. libretexts.orglibretexts.org

In the context of 4-(m-OH phenyl) piperidines, theoretical studies have shown that the orientation of a 3-methyl group is crucial in determining whether a compound acts as an agonist or an antagonist. nih.gov

Piperidine Ring Modifications

Modifications to the piperidine ring are a key strategy for fine-tuning the pharmacological profile of these analogues. These modifications can range from simple alkyl substitutions to the introduction of more complex bridged systems.

Systematic modifications of the piperidine ring with one- or two-carbon bridges have been explored to control the conformation of the molecule. nih.gov This can lead to rigidified structures that may exhibit higher affinity for the target receptor. nih.gov For instance, the creation of 2-azanorbornane, nortropane, and isoquinuclidine derivatives has been shown to preserve affinity for the human P2Y14 receptor in some cases. nih.gov

Studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have revealed that substitutions at the 3-position of the piperidine ring can be a determining factor for antagonist properties, even more so than N-substitutions. nih.gov In this class of compounds, the N-substituent primarily affects antagonist potency and receptor selectivity. nih.gov Interestingly, removing the 3-methyl or 4-methyl substituents on the piperidine ring of certain analogues does not necessarily abolish potent antagonist activity at mu and kappa opioid receptors. nih.gov

The introduction of substituents at the 4-position of the piperidine ring has also been shown to affect binding affinity, particularly at sigma-1 receptors. nih.gov

Influence of Hydroxyl Group Presence and Position

The hydroxyl group plays a pivotal role in the biological activity of many compounds, including this compound analogues. semanticscholar.org Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with receptor binding sites. semanticscholar.org

The presence and position of hydroxyl groups can significantly impact receptor affinity. For example, in a series of P2Y14 receptor antagonists, the addition of hydroxyl groups to a piperidine or cyclopentyl ring was considered for its potential to increase polar interactions, though this must be balanced against the cost of desolvation. nih.gov

The position of the hydroxyl group on the phenyl ring is also critical. In studies of 4-phenylpiperidines, the hydroxyl group is often placed at the meta position, as seen in 4-(m-OH phenyl) piperidines, which has been shown to be important for analgesic activity. nih.gov The antioxidant activity of phenolic compounds is also heavily influenced by the number and arrangement of hydroxyl groups. mdpi.commdpi.comresearchgate.net The presence of ortho and para hydroxyl groups tends to reduce the O-H bond dissociation energy, which can enhance radical scavenging ability. researchgate.net

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. For flexible molecules like this compound and its analogues, understanding the preferred conformations and identifying the "bioactive" conformation—the one that binds to the receptor—is essential for rational drug design.

The piperidine ring typically adopts a chair conformation. researchgate.net The orientation of substituents on this ring (axial vs. equatorial) can have a profound impact on receptor binding. Computational models and experimental techniques like NMR spectroscopy are used to study the conformational preferences of these molecules. researchgate.netresearchgate.net

For instance, in fluorinated piperidine derivatives, the interplay of electrostatic interactions, hyperconjugation, and steric factors determines the conformational behavior. researchgate.net The introduction of fluorine atoms can be used to tune the conformational preferences of the piperidine ring. researchgate.net

In the context of 4-(m-OH phenyl) piperidines, theoretical studies have correlated the theoretically determined molecular structures with their experimentally observed analgesic activities. nih.gov These studies have highlighted that the orientation of substituents, such as a 3-methyl group, is a crucial factor in determining the pharmacological profile (agonism vs. antagonism). nih.gov The ability to rigidify the piperidine ring through the introduction of bridged systems can help to lock the molecule in a more favorable, bioactive conformation, potentially leading to increased affinity. nih.gov

Ligand Efficiency and Physicochemical Characteristics Relevant to Biological Interaction

In the process of drug discovery, it is not enough for a molecule to be potent; it must also possess a favorable balance of physicochemical properties to ensure it can reach its target and have a good safety profile. Ligand efficiency (LE) and related metrics have emerged as valuable tools for assessing the quality of drug candidates.

Ligand efficiency is a measure of the binding energy per non-hydrogen atom of a molecule. nih.gov It is calculated as the pActivity (e.g., pIC50 or pEC50) divided by the number of heavy atoms. nih.gov This metric helps to identify compounds that achieve high affinity with a relatively small number of atoms, which is often a desirable characteristic in lead optimization.

Another important metric is Lipophilic Ligand Efficiency (LLE), which is defined as the pActivity minus the logP (a measure of lipophilicity). nih.govresearchgate.net High LLE values are generally sought after, as they indicate that a compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility, high metabolic clearance, and toxicity. researchgate.net

The physicochemical properties of this compound and its analogues, such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, are crucial for their biological interactions. researchgate.net These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For a drug to be orally absorbed, it typically needs to pass through lipid bilayers, a process influenced by its lipophilicity. researchgate.net Computational tools are often used to predict these properties for newly synthesized compounds. researchgate.netuni.luuni.lu

Biological Target Interaction and Mechanistic Insights of 1 3 Methylphenyl Piperidin 4 Ol

Receptor Binding Profiles and Specificity

The interaction of N-aryl piperidine (B6355638) scaffolds with various receptor systems is a subject of significant research, particularly for neurotransmitter receptors. The specific binding profile is dictated by the nature and position of substituents on the phenyl and piperidine rings.

The N-phenylpiperidine structure is a core component of many ligands targeting dopamine (B1211576), serotonin (B10506), and opioid receptors.

Dopamine Receptors: The 3-phenylpiperidine (B1330008) moiety is crucial for potent and selective dopamine autoreceptor agonism in certain series of compounds. For instance, 3-(3-hydroxyphenyl)-N-n-propylpiperidine is a well-known selective dopamine autoreceptor agonist. Modifications to the N-substituent and the phenyl ring significantly alter affinity and selectivity for different dopamine receptor subtypes (D1-D5). Studies on 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives have led to the discovery of ligands for the dopamine D2 receptor, such as pridopidine, which acts as a functional antagonist. Furthermore, piperidine-based scaffolds have been developed as highly potent and selective antagonists for the dopamine D4 receptor, which is being explored for therapeutic applications.

Serotonin Receptors: The arylpiperazine and arylpiperidine motifs are common in ligands targeting serotonin (5-HT) receptors, often in conjunction with activity at dopamine receptors or the serotonin transporter (SERT). For example, m-chlorophenylpiperazine (mCPP), a related arylpiperazine, is a serotonin agonist that binds to postsynaptic 5-HT receptors and also shows affinity for the serotonin transporter. The development of multi-target ligands often involves subtle changes to these scaffolds to achieve a desired profile, such as dual action at 5-HT1A receptors and SERT.

Opioid Receptors: The 4-(3-hydroxyphenyl)piperidine (B9838) scaffold is a key pharmacophore for opioid receptor antagonists. Derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine are recognized as pure opioid antagonists, where the N-substituent influences potency and receptor selectivity (mu, delta, kappa). One such derivative, JDTic, demonstrates highly potent and selective antagonism at the kappa opioid receptor. Studies indicate that the equatorial orientation of the 4-(3-hydroxyphenyl) group is important for the antagonist activity. The replacement of the piperidine ring with a piperazine (B1678402), as in N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogues, also yields pure opioid receptor antagonists.

The C-C chemokine receptor type 5 (CCR5) is a target for HIV-1 entry inhibitors. Various complex piperidine-containing molecules have been developed as CCR5 antagonists. These compounds typically feature a piperidine ring as part of a larger structure, such as in 1,3,4-trisubstituted pyrrolidines that incorporate a 4-(3-phenylprop-1-yl)piperidine side chain. Other examples include piperidine-4-carboxamide derivatives and piperazine-based antagonists, where the piperidine or piperazine core serves as a central scaffold. The antagonist activity in these series is highly dependent on the complex side chains attached to the piperidine nitrogen.

Enzyme Inhibition Studies and Modulation

Piperidine-containing compounds have been evaluated for their ability to inhibit various enzymes, including those involved in neurotransmitter metabolism.

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters like dopamine and serotonin. Inhibition of these enzymes is a therapeutic strategy for neurodegenerative disorders. Synthetic piperidine derivatives have been a focus of research for developing new MAO inhibitors, with a particular interest in selective and reversible MAO-B inhibitors. Structure-activity relationship studies of piperine, a natural MAO inhibitor containing a piperidine ring, have guided the design of synthetic analogues with potent and selective MAO-B inhibitory activity.

Acetylcholinesterase (AChE): Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and is a key target in the management of Alzheimer's disease. Benzamide derivatives incorporating a piperidine core have been synthesized and evaluated as potential AChE inhibitors. In these compounds, the piperidine ring contributes to hydrophobic and electrostatic interactions within the enzyme's active site. The N-substituent on the piperidine ring is a critical determinant of AChE inhibitory potency.

Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and repair, making it a target for cancer therapy. While a wide range of chemical structures have been investigated as RR inhibitors, there is no specific information in the reviewed literature directly linking 1-(3-Methylphenyl)piperidin-4-ol or its close analogues to binding or inhibition of this enzyme.

Transporter System Modulation (e.g., Dopamine, Serotonin, Norepinephrine (B1679862) Transporters)

Monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), are critical for regulating neurotransmitter levels. The piperidine scaffold is present in numerous compounds that interact with these transporters.

Structure-activity relationship studies on analogues of GBR 12909, a potent dopamine transporter ligand, have explored how modifications to the N-substituent on the piperidine ring affect binding affinity and selectivity for DAT over SERT. For example, replacing a 3-phenylpropyl group with a benzyl (B1604629) group can increase selectivity for the dopamine transporter.

The interaction between the serotonin transporter and various ligands is also well-documented. For instance, the serotonin transporter is involved in the neurotoxic effects of 3,4-methylenedioxymethamphetamine (MDMA), and this process can be blocked by SERT inhibitors. Related arylpiperazine compounds like m-chlorophenylpiperazine (mCPP) have been shown to bind directly to serotonin transporter sites in the human brain, indicating that such scaffolds can have presynaptic activity in addition to their postsynaptic receptor effects.

Cellular Pathway Perturbations and Biological Effects of this compound

The piperidine nucleus is a prevalent scaffold in a vast array of pharmacologically active compounds, contributing to diverse biological activities. While direct experimental studies on the cellular effects of this compound are not extensively documented in publicly available literature, the biological activities of structurally related N-aryl piperidines and piperidin-4-ol derivatives allow for an informed discussion of its potential mechanisms of action. These activities span antimicrobial, anticancer, and neurotropic effects, driven by interactions with various cellular targets and pathways.

Anti-Microbial Activity Mechanisms

Compounds featuring the piperidin-4-one core, a close structural relative of piperidin-4-ol, have demonstrated notable bactericidal and fungicidal properties. biomedpharmajournal.org The antimicrobial potential of piperidine derivatives is often linked to their ability to interfere with microbial cell integrity and essential enzymatic processes. The introduction of different substituents onto the piperidine ring can modulate this activity. For instance, the synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones yielded compounds with significant antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis, as well as antifungal activity against various dermatophytes and Candida albicans. biomedpharmajournal.org

Furthermore, piperidine moieties have been incorporated into more complex heterocyclic systems, such as 1,3,4-oxadiazoles, to create potent antimicrobial agents. scielo.br These hybrid molecules have shown strong activity against bacteria like Salmonella typhi and Bacillus subtilis. scielo.br The mechanism for such compounds may involve the inhibition of essential microbial enzymes or disruption of the cell wall structure. Although the specific antimicrobial mechanisms of this compound have not been elucidated, its structure suggests that it could serve as a template for developing future antimicrobial agents, potentially acting through similar pathways as other bioactive piperidine derivatives. biomedpharmajournal.orgscielo.br

Anti-Cancer Activity Mechanisms

The piperidine scaffold is a key component in numerous anticancer agents, and its derivatives have been shown to perturb several pathways crucial for cancer cell proliferation and survival. scielo.brnih.gov Research on N-aryl-piperidine-4-carboxamides, which share the N-aryl piperidine core with this compound, has identified these molecules as potent inhibitors of the MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1) protein. nih.gov MALT1 is a key mediator in the NF-κB signaling pathway, which is often dysregulated in certain B-cell lymphomas. Inhibition of MALT1's proteolytic activity can block this pathway, suggesting a potential therapeutic application in oncology. nih.gov

Another critical pathway in cancer is the PI3K-Akt-mTOR signaling cascade, which governs cell growth and survival. A series of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and selective ATP-competitive inhibitors of Protein Kinase B (Akt). acs.org By inhibiting Akt, these compounds can suppress downstream signaling, leading to antiproliferative effects and the inhibition of tumor growth in xenograft models. acs.org

Additionally, certain aminoethyl-substituted piperidine derivatives have been synthesized as σ1 receptor ligands and have demonstrated antiproliferative properties against human non-small cell lung cancer and prostate cancer cells. nih.gov While the direct anticancer activity of this compound remains uninvestigated, its core structure is present in molecules that target fundamental cancer pathways, indicating its potential as a scaffold for the design of novel anticancer therapeutics. nih.govacs.org

Neurotropic Activity (General Mechanisms)

Derivatives of piperidine are well-known for their wide range of effects on the central nervous system. Structurally similar compounds, specifically N-aryl piperidines and 4-aryl-4-piperidinols, have shown significant neurotropic activity. nih.govresearchgate.net A key mechanism for such compounds is the modulation of ion channel activity. For example, a series of novel 4-aryl-4-piperidinols were found to be potent blockers of both neuronal Na+ and T-type Ca2+ channels. nih.gov Blockade of these channels can reduce neuronal excitability, which underlies the anticonvulsant effects observed for these compounds in animal models. nih.gov Furthermore, some of these derivatives demonstrated significant neuroprotective activity in a model of ischemic stroke, suggesting they can mitigate neuronal damage. nih.gov

Another important neurotropic mechanism associated with piperidine derivatives is the inhibition of neurotransmitter reuptake. Certain piperidine-4-carboxamide derivatives have been identified as potent dopamine reuptake inhibitors. researchgate.net By blocking the dopamine transporter, these compounds can increase the synaptic concentration of dopamine, a mechanism central to the action of many psychoactive drugs. Given that this compound belongs to the N-aryl piperidine class, it is plausible that it could interact with similar CNS targets, such as ion channels or neurotransmitter transporters, though specific affinities and functional effects would depend on its unique stereoelectronic properties. nih.govresearchgate.net

Metabolic Transformations and Reactivity Pathways (excluding human physiological outcomes)

The metabolic fate of piperidine-containing compounds is typically governed by enzymatic reactions that increase their polarity and facilitate excretion. While specific metabolic studies on this compound are not available, its structure, featuring an N-aryl piperidine core, allows for predictions of its likely metabolic transformations based on well-established biochemical pathways for related structures.

Oxidative N-Dealkylation and Ring Oxidation

Oxidative N-dealkylation is a common metabolic pathway for tertiary amines, including many N-substituted piperidine drugs. This reaction is primarily catalyzed by CYP enzymes, particularly the CYP3A4 isoform. In the case of this compound, this process would involve the enzymatic cleavage of the bond between the piperidine nitrogen and the 3-methylphenyl group. This would theoretically yield piperidin-4-ol and a corresponding metabolite derived from the 3-methylphenyl moiety.

In addition to N-dealkylation, the piperidine ring itself can be a target for oxidation. This can lead to the formation of various oxidized metabolites, including lactams (e.g., oxidation at the carbon alpha to the nitrogen), or could result in ring-opening products. The specific metabolites formed would depend on the enzymes involved and the stability of the intermediates.

Computational and Theoretical Chemistry of 1 3 Methylphenyl Piperidin 4 Ol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of modern drug discovery, enabling the visualization and analysis of molecular interactions at an atomic level.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of 1-(3-Methylphenyl)piperidin-4-ol, MD simulations could be employed to understand its interaction with potential biological targets. For instance, based on the structural similarity to other piperidine-based compounds, the sigma 1 receptor (S1R) could be a hypothetical target. nih.gov

An MD simulation would involve placing this compound within the binding site of a validated S1R protein model. The system would then be subjected to a simulation that calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds to microseconds. This would reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. nih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound and Sigma 1 Receptor

| Parameter | Value |

| Software | GROMACS, AMBER |

| Force Field | CHARMM36m, OPLS-AA |

| Water Model | TIP3P |

| System Size | ~100,000 atoms |

| Simulation Time | 500 ns |

| Temperature | 310 K |

| Pressure | 1 atm |

The results of such a simulation would provide insights into the dynamic nature of the binding, which is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be instrumental in identifying its most likely binding pose within a target's active site and estimating the strength of the interaction, often expressed as a docking score. nih.gov

In a typical docking study, a 3D model of the target protein, such as the sigma 1 receptor, is used. The this compound molecule is then computationally placed into the binding site in various conformations and orientations. A scoring function is used to evaluate each pose, predicting the binding affinity.

Table 2: Hypothetical Docking Results for this compound with Sigma 1 Receptor

| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| AutoDock Vina | -8.5 | TYR103, GLU172, TRP164 |

| Glide | -7.9 | TYR103, GLU172, PHE107 |

| GOLD | -8.2 | TYR103, GLU172, ASP126 |

These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that stabilize the ligand-receptor complex. nih.gov For example, the hydroxyl group of the piperidine (B6355638) ring might form a hydrogen bond with a key amino acid residue, while the methylphenyl group could engage in hydrophobic interactions within a specific pocket of the receptor.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to determine its optimized molecular geometry, vibrational frequencies (to compare with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Table 3: Hypothetical DFT Calculated Properties for this compound (B3LYP/6-311++G(d,p) level of theory)

| Property | Calculated Value |

| Ground State Energy | -655.123 Hartrees |

| Dipole Moment | 2.15 Debye |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.9 eV |

| HOMO-LUMO Gap | 6.7 eV |

These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about its intermolecular interactions. nih.gov

Hartree-Fock (HF) is an ab initio method that provides a fundamental, though approximate, solution to the Schrödinger equation for a many-electron system. While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method is still valuable for providing a qualitative understanding of molecular orbitals and electronic properties. researchgate.netresearchgate.net Comparing the results from HF and DFT methods can offer a more comprehensive picture of the molecule's electronic structure. researchgate.net For instance, the calculated vibrational frequencies from both methods can be compared with experimental data to assess the accuracy of the computational approach. researchgate.net

Prediction of Activity Spectra for Substances (PASS) and Target Identification

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a drug-like molecule based on its structural formula. mdpi.com The prediction is based on a training set of known biologically active compounds.

For this compound, a PASS analysis would generate a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi). mdpi.com This can help in identifying potential therapeutic applications and off-target effects early in the drug discovery process.

Table 4: Hypothetical PASS Prediction for this compound

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| CNS stimulant | 0.654 | 0.012 |

| Anxiolytic | 0.589 | 0.025 |

| Mu-opioid receptor agonist | 0.472 | 0.089 |

| Sigma receptor ligand | 0.711 | 0.008 |

| CYP2D6 inhibitor | 0.520 | 0.043 |

A high Pa value for a particular activity suggests that the compound is likely to exhibit that effect, warranting further experimental investigation. This approach allows for a broad screening of the potential biological roles of this compound and can guide the design of targeted experimental studies.

Pharmacophore Development and 3D-Database Searching

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the identification and spatial arrangement of essential chemical features a molecule must possess to interact with a specific biological target. For derivatives of 1-aryl-piperidin-4-ol, pharmacophore models are crucial for designing new compounds and for virtual screening of large chemical databases to find novel, structurally diverse molecules with similar biological activities.

A typical pharmacophore model for this class of compounds is developed from a set of molecules with known biological activity. These models generally highlight the importance of several key features. For the this compound scaffold, a representative pharmacophore would likely include:

A Hydrogen Bond Donor (HBD): The hydroxyl group on the piperidine ring is a critical hydrogen bond donor, capable of forming strong interactions with amino acid residues like aspartate or glutamate (B1630785) in a receptor's active site.

A Hydrophobic/Aromatic Feature (HY/AR): The 3-methylphenyl group provides a significant hydrophobic and aromatic region. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. The methyl group further enhances this hydrophobicity.

A Basic Nitrogen/Positive Ionizable Feature (PI): The piperidine nitrogen is basic and can be protonated under physiological conditions, allowing it to form an ionic bond or a strong hydrogen bond with an acidic residue (like aspartate) in the target protein.

These features are spatially defined relative to each other. A study on 1,4-disubstituted piperidine derivatives identified a pharmacophore for sigma-1 receptor binding that consists of an essential amine site flanked by two hydrophobic domains. researchgate.net Similarly, research on other piperidine-based compounds has consistently revealed the importance of hydrogen bond acceptors, donors, and hydrophobic or aromatic features for their biological activities. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to search chemical databases. This process, known as 3D-database searching, filters large libraries of compounds to identify those that match the defined pharmacophoric features and their spatial constraints. This approach is significantly more advanced than simple 2D similarity searching as it considers the three-dimensional shape and chemical properties necessary for biological activity. The hits obtained from such a search can then be subjected to further computational analysis, such as molecular docking, to refine the selection before being synthesized and tested in the laboratory.

| Pharmacophore Feature | Corresponding Moiety in this compound | Potential Interacting Residue |

| Hydrogen Bond Donor | 4-hydroxyl group | Aspartate, Glutamate, Serine |

| Hydrophobic/Aromatic | 3-methylphenyl group | Phenylalanine, Tyrosine, Leucine |

| Basic Nitrogen | Piperidine Nitrogen | Aspartate, Glutamate |

This table is a representative model based on the functional groups of the compound and general principles of pharmacophore modeling for similar molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Electronic structure analysis through quantum chemical calculations provides a deep understanding of a molecule's reactivity, stability, and intermolecular interaction patterns. Methods like Density Functional Theory (DFT) are commonly used to investigate these properties for piperidine derivatives. researchgate.net

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and lower reactivity.

For a molecule like this compound, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO is often distributed over the aromatic system. The precise energy values would require specific DFT calculations, but representative values for similar aromatic amine structures are presented below.

| Parameter | Representative Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.0 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -1.0 to -1.5 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and kinetic stability |

These values are illustrative and based on typical DFT calculation results for related aromatic and piperidine-containing compounds. Actual values for this compound would require specific computation.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate different regions of electrostatic potential. uni-muenchen.de

Red/Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. In this compound, the most negative potential is expected around the oxygen atom of the hydroxyl group and, to a lesser extent, the nitrogen atom.

Blue: This color signifies regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. The most positive regions are typically found around the hydrogen atoms, especially the hydrogen of the hydroxyl group.

Green: This color represents neutral or near-zero potential, often corresponding to the nonpolar, hydrophobic regions of the molecule, such as the phenyl ring's carbon framework.

The MEP map for this compound would clearly show the electronegative oxygen as a primary site for interaction with hydrogen bond donors in a receptor, while the hydroxyl hydrogen would be a key site for interaction with hydrogen bond acceptors. The aromatic ring would present a largely neutral surface suitable for hydrophobic interactions.

Analytical Characterization Methodologies for 1 3 Methylphenyl Piperidin 4 Ol and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 1-(3-Methylphenyl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural map can be assembled.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected signals for this compound can be predicted based on the analysis of similar structures such as 1-phenylpiperidin-4-ol and piperidine (B6355638) itself nih.govchemicalbook.com. The aromatic protons of the 3-methylphenyl group are expected to appear in the downfield region (δ 6.5-7.2 ppm). The single proton attached to the carbon bearing the hydroxyl group (CH-OH) on the piperidine ring would likely appear as a multiplet around δ 3.6-3.8 ppm. The protons on the piperidine ring adjacent to the nitrogen atom (N-CH₂) are typically observed at approximately δ 2.8-3.4 ppm, while the other ring protons (CH₂) would resonate further upfield, between δ 1.5-2.1 ppm. The methyl group on the aromatic ring would produce a characteristic singlet at around δ 2.3 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals are expected for each carbon. The aromatic carbons of the 3-methylphenyl group would appear in the δ 110-150 ppm range. The carbon atom attached to the hydroxyl group (C-OH) is anticipated around δ 65-70 ppm. The carbons adjacent to the nitrogen (N-C) would be found in the δ 45-55 ppm region, with the remaining piperidine ring carbon resonating at approximately δ 30-35 ppm. The methyl group carbon would give a signal in the upfield region, typically around δ 20-22 ppm.

Table 1: Predicted NMR Spectral Data for this compound Predicted data is based on spectral analysis of analogous compounds. | ¹H-NMR Data | ¹³C-NMR Data | | :--- | :--- | | Assignment | Predicted Shift (δ, ppm) | Assignment | Predicted Shift (δ, ppm) | | Aromatic-H | 6.5 - 7.2 (m) | Aromatic C-N | ~148 | | CH-OH | 3.6 - 3.8 (m) | Aromatic C-CH₃ | ~138 | | N-CH₂ (axial) | 2.8 - 3.0 (m) | Aromatic C-H | 110 - 130 | | N-CH₂ (equatorial) | 3.3 - 3.5 (m) | C-OH | 65 - 70 | | Ring-CH₂ (axial) | 1.5 - 1.7 (m) | N-CH₂ | 45 - 55 | | Ring-CH₂ (equatorial) | 1.9 - 2.1 (m) | Ring-CH₂ | 30 - 35 | | Ar-CH₃ | ~2.3 (s) | Ar-CH₃ | 20 - 22 | | OH | Variable, broad | | |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group researchgate.net. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring and the methyl group are observed just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹). The stretching vibration of the C-N bond of the tertiary amine is expected in the 1150-1250 cm⁻¹ region. Aromatic C=C bond stretching vibrations usually result in several peaks in the 1450-1600 cm⁻¹ range. The spectrum for the related compound 1-(phenylmethyl)-4-piperidinol provides a useful reference for these assignments nist.gov.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (alcohol) | 1050 - 1150 |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition. High-resolution mass spectrometry (HR-MS) can determine the elemental formula of the parent ion with high accuracy.

For this compound (molar mass: 191.27 g/mol ), under electrospray ionization (ESI+) conditions, the protonated molecule [M+H]⁺ would be observed at m/z 192. The fragmentation pattern is critical for structural confirmation. Common fragmentation pathways for N-substituted piperidines involve cleavage of the bonds alpha to the nitrogen atom. For this compound, key fragment ions would likely arise from:

Loss of water ([M+H - H₂O]⁺): Dehydration of the 4-ol group to give an ion at m/z 174.

Piperidine ring opening: Cleavage of the C-C bonds within the piperidine ring.

Fragmentation of the N-aryl bond: Leading to ions corresponding to the 3-methylphenyl group or the piperidin-4-ol moiety. For example, the ion corresponding to the protonated 3-methylaniline could be observed at m/z 108. Analysis of related compounds like 1-phenylpiperidin-4-ol (molecular ion at m/z 177) and 1-methyl-4-piperidinol shows characteristic fragmentation that supports these predicted pathways nih.govnih.gov.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Possible Fragment Identity |

|---|---|

| 192 | [M+H]⁺ (Protonated Molecule) |

| 174 | [M+H - H₂O]⁺ |

| 108 | [C₇H₉NH]⁺ (Protonated 3-methylaniline) |

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for determining its purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and relatively high boiling point of this compound, derivatization is often necessary to improve its thermal stability and chromatographic behavior oup.com. A common approach is to convert the hydroxyl group into a less polar silyl ether (e.g., using BSTFA) or an ester (e.g., using pentafluorobenzoyl chloride) oup.com.

The analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (e.g., HP-5). A temperature-programmed oven is used to ensure efficient separation and elution of the derivatized analyte oup.com. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (GC-MS) for definitive identification based on retention time and mass spectrum rsc.orgsemanticscholar.org.

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity assessment of N-aryl piperidine derivatives. Reversed-phase HPLC is typically employed for this class of compounds.

A standard method would utilize a C18 stationary phase column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid for MS compatibility and good peak shape) and an organic solvent like acetonitrile or methanol nih.gov. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector, typically monitoring at a wavelength where the aromatic ring absorbs, such as 254 nm. For compounds that require higher sensitivity or lack a strong UV chromophore, derivatization to introduce a fluorescent tag can be employed, followed by fluorescence detection nih.gov.

Table 4: Typical HPLC Method Parameters for Piperidine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25-40 °C |

| Detection | UV at ~254 nm |

Crystallographic Analysis (e.g., X-ray Diffraction of Analogues)

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid can be definitively determined using X-ray crystallography. While specific crystallographic data for this compound is not extensively documented in publicly available literature, analysis of its close structural analogues provides significant insight into the conformational properties and supramolecular interactions of this class of compounds. Single-crystal X-ray diffraction (SCXRD) studies on derivatives and related piperidine structures reveal key structural features, including bond lengths, bond angles, and crystal packing arrangements.

For instance, the organic compound (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone (HPMP), an analogue, has been synthesized and its structure elucidated by SCXRD. researchgate.net This analysis showed that HPMP crystallizes in an orthorhombic system with the space group Pca21. researchgate.net Such studies are crucial for confirming the chemical structure and understanding the solid-state conformation. researchgate.net

Further examples include the crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its carboxylic acid derivative. nih.govresearchgate.net Despite being analogues, these compounds exhibit different crystal packing, which is influenced by the presence of different functional groups and their capacity for hydrogen bonding. nih.govresearchgate.net In the case of the carboxylic acid derivative, strong hydrogen bonds lead to the formation of dimer synthons, a feature absent in its ethyl ester counterpart which relies on weaker hydrogen bonds. nih.gov Another studied analogue, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, was found to crystallize in the monoclinic P21/n space group, with the piperidine ring adopting a chair conformation. nih.govresearchgate.net

Table 1: Crystallographic Data for Selected Analogues

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone | C13H17NO2 | Orthorhombic | Pca21 | Not specified | researchgate.net |

| Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate | C19H28N2O5S | Triclinic | P1 | a = 8.5368 Å, b = 9.4004 Å, c = 13.5606 Å, α = 88.591°, β = 89.929°, γ = 73.167° | nih.gov |

| 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid | C17H24N2O5S | Monoclinic | P21/c | a = 11.2384 Å, b = 11.2618 Å, c = 15.1118 Å, β = 106.848° | nih.gov |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | C24H26N2O4S | Monoclinic | P21/n | Not specified | nih.govresearchgate.net |

Chiral Resolution and Enantiomeric Purity Determination

While this compound is an achiral molecule, many of its derivatives and analogues possess stereogenic centers, necessitating methods for their separation and the determination of enantiomeric purity. The development of robust analytical techniques is critical, as the pharmacological and toxicological profiles of enantiomers can differ significantly.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for the resolution of racemic piperidine derivatives. nih.govnih.gov For example, racemic 1,3-dimethyl-4-phenylpiperidines have been successfully resolved on commercially available cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ. nih.gov The choice of the column and mobile phase composition plays a crucial role in achieving baseline separation of the enantiomers. nih.gov

For compounds that lack a suitable chromophore for UV detection, a pre-column derivatization strategy is often employed. nih.govresearchgate.net This involves reacting the analyte with a derivatizing agent to introduce a chromophoric tag, thereby enhancing detection sensitivity. nih.gov A common agent for this purpose is para-toluene sulfonyl chloride (PTSC), which reacts with amine functionalities. nih.govresearchgate.net This approach has been validated for estimating enantiomeric impurities in compounds like piperidin-3-amine. nih.gov

Kinetic resolution is another powerful method for obtaining enantioenriched piperidines. nih.govwhiterose.ac.uk This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product. nih.gov For instance, the kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation. nih.gov

The enantiomeric purity of the resolved compounds is typically quantified by calculating the enantiomeric excess (e.e.), which is determined from the peak areas in the chromatogram. Capillary electrophoresis (CE) using cyclodextrin-based chiral selectors also serves as a high-efficiency alternative for enantiomeric purity assessment. mdpi.com

Table 2: Examples of Chiral HPLC Methods for Piperidine Analogues

| Analyte Class | Chiral Stationary Phase | Mobile Phase | Detection | Application | Reference |

| 1,3-dimethyl-4-phenylpiperidines | Chiralcel OD / Chiralcel OJ (Cellulose-based) | Not specified | UV | Resolution of racemic intermediates | nih.gov |

| (R)-piperidin-3-amine | Chiralpak AD-H | 0.1% diethyl amine in ethanol | UV at 228 nm | Estimation of (S)-enantiomer impurity after derivatization with PTSC | nih.gov |

| 3-aminopiperidine | Chiral chromatographic column | Not specified | UV at 220-300 nm | Enantiomeric excess rate determination after derivatization with benzoyl chloride | google.com |

| 3-Nitroatenolol | Not specified | n-hexane-isopropanol 86:14 v/v + 0.1% diethylamine (DEA) | Not specified | Separation of enantiomers | mdpi.com |

Future Research Directions and Compound Optimization

Development of Novel Synthetic Pathways

While the piperidine (B6355638) moiety is a common feature in many pharmaceuticals, the development of efficient, cost-effective, and stereoselective synthetic routes remains a key area of research. nih.govmdpi.com For 1-(3-Methylphenyl)piperidin-4-ol, future research could focus on several innovative strategies.

One promising avenue is the use of metal-catalyzed cyclization reactions, which offer a powerful tool for constructing the piperidine ring with high control over stereochemistry. mdpi.com Techniques such as oxidative amination of un-activated alkenes catalyzed by gold(I) complexes could provide new pathways to substituted piperidines. mdpi.com Another area of exploration is the development of one-pot cascade reactions that combine cyclization with functionalization, thereby streamlining the synthesis process and reducing costs. mdpi.com For instance, a one-pot cyclization/reduction cascade of halogenated amides has been shown to be effective for creating piperidine structures. mdpi.com

Furthermore, radical-mediated amine cyclization presents an alternative approach. nih.gov Research into catalysts, like cobalt(II) complexes, for intramolecular cyclization of linear amino-aldehydes could be adapted for the synthesis of derivatives of this compound. nih.gov These advanced methods could offer significant improvements over classical multi-step syntheses, such as the Strecker-type condensation followed by hydrolysis and acylation, which can be lengthy and lower-yielding. researchgate.net

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Potential Advantage | Key Research Focus |

|---|---|---|

| Metal-Catalyzed Cyclization | High stereoselectivity and efficiency. | Development of novel catalysts (e.g., gold, cobalt) and optimization of reaction conditions. nih.govmdpi.com |

| One-Pot Cascade Reactions | Reduced number of steps, cost-effectiveness. | Designing substrates that can undergo multiple transformations in a single reaction vessel. mdpi.com |

| Radical-Mediated Cyclization | Access to unique substitution patterns. | Investigating radical initiators and controlling competitive side reactions. nih.gov |

Advanced SAR-Driven Design for Enhanced Selectivity and Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure relates to biological activity. frontiersin.org For this compound, a systematic SAR exploration is a critical next step. This involves synthesizing a library of analogs by modifying specific parts of the molecule—the 3-methylphenyl group, the piperidine ring, and the 4-hydroxyl group—and evaluating their biological effects.

Future research should focus on:

Modification of the Aromatic Ring: Introducing different substituents (e.g., electron-withdrawing or -donating groups, halogens) at various positions on the phenyl ring can modulate properties like lipophilicity and electronic distribution, which can impact target binding.

Substitution on the Piperidine Ring: Adding substituents to other positions on the piperidine ring could introduce beneficial steric interactions or provide new vectors for target engagement. acs.org

Derivatization of the Hydroxyl Group: Converting the alcohol to an ether, ester, or other functional groups can alter polarity, metabolic stability, and hydrogen bonding capacity.

Computational tools like 3D-QSAR can be employed to build models that correlate the structural features of these analogs with their activity, guiding the design of more potent and selective compounds. frontiersin.org Docking studies, if a biological target is identified, can further elucidate the binding mode and highlight key interactions that can be optimized. researchgate.net

Integration of Multi-Omics Data in Biological Activity Prediction

The era of "big data" in biology offers an unprecedented opportunity to understand the effects of chemical compounds on a systemic level. nih.gov Multi-omics—which includes genomics, transcriptomics, proteomics, and metabolomics—involves integrating these different data layers to create a holistic picture of a biological state. rsc.org

For this compound, future research could apply multi-omics approaches to:

Predict Biological Activity: By treating cell lines or model organisms with the compound and analyzing the resulting changes across multiple omics layers, researchers can generate a comprehensive "biological signature." This signature can then be compared to those of known drugs to predict potential mechanisms of action and therapeutic applications. nih.gov

Identify Biomarkers: Multi-omics data can help identify biomarkers that predict a response to treatment with the compound, paving the way for personalized medicine. nih.gov

Uncover Mechanisms of Action: Integrated analysis can reveal the pathways and networks that are perturbed by the compound, offering deep insights into its biological function. nih.govwur.nl

Tools like Random Forest regression have been successfully used to integrate multi-omics data to predict phenotypic traits, and similar methods could be applied to predict the pharmacological profiles of novel compounds. nih.gov

Table 2: Application of Multi-Omics in Compound Evaluation

| Omics Layer | Information Provided | Potential Application for this compound |

|---|---|---|

| Transcriptomics | Gene expression changes. | Identify up- or down-regulated genes and pathways upon treatment. |

| Proteomics | Protein abundance and post-translational modifications. | Reveal changes in protein expression that correlate with biological effect. |

| Metabolomics | Changes in metabolite levels. | Uncover metabolic pathways affected by the compound. |

| Integrated Analysis | Holistic view of cellular response. | Predict mechanism of action, identify targets, and discover biomarkers. nih.govrsc.org |

Exploration of New Biological Targets and Therapeutic Applications

The piperidine scaffold is present in a vast array of approved drugs, demonstrating its versatility in interacting with a wide range of biological targets. arizona.edu These include central nervous system (CNS) modulators, anticancer agents, antihistamines, and analgesics. arizona.edunih.gov Given this precedent, a key future direction for this compound is a broad-based screening campaign to identify its biological targets.

This exploration could involve:

Phenotypic Screening: Testing the compound in various disease models (e.g., cancer cell lines, neuronal cultures) to identify a desirable biological effect. researchgate.net